molecular formula C17H21NO5 B4885463 ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate

ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate

Cat. No. B4885463
M. Wt: 319.4 g/mol
InChI Key: MOZJFNAVCPJSBO-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate, also known as ET-1, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate works by inhibiting the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This increased level of acetylcholine can improve cognitive function and memory. In addition, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate modulates the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory, as well as modulate the activity of certain receptors in the body. This modulation can lead to changes in blood pressure, heart rate, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has several advantages for lab experiments, including its ability to modulate the activity of certain enzymes and receptors in the body. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate. One area of research is to further explore its ability to modulate the activity of certain enzymes and receptors in the body. This could lead to the development of new drugs for the treatment of a range of conditions, including Alzheimer's disease and depression.
Another area of research is to investigate the potential toxicity of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate and to develop safer methods for its synthesis and handling. This could help to ensure that ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate can be used safely in laboratory experiments and potentially in clinical settings.
Conclusion:
In conclusion, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its pharmacological properties. It has been shown to modulate the activity of certain enzymes and receptors in the body, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, including its ability to improve cognitive function and memory, it also has limitations, including its potential toxicity. Further research is needed to fully understand the potential of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate and to develop safer methods for its synthesis and handling.

Synthesis Methods

Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate can be synthesized through a multistep process involving the reaction of indole-3-carboxylic acid with ethyl chloroformate and 3,3-dimethylbutyric anhydride. The resulting product is then subjected to hydrolysis and purification to obtain ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate in its pure form.

Scientific Research Applications

Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been extensively studied for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In addition, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been found to modulate the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.

properties

IUPAC Name

ethyl 5-hydroxy-1,2,7-trimethyl-4-propanoyloxyindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-6-12(20)23-16-11(19)8-9(3)15-14(16)13(10(4)18(15)5)17(21)22-7-2/h8,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZJFNAVCPJSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C2=C1C(=C(N2C)C)C(=O)OCC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-1,2,7-trimethyl-4-propanoyloxyindole-3-carboxylate

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